9-oxo-N-(3-pyridinylmethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-oxo-N-(3-pyridinylmethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxamide is a member of quinolines and an aromatic amide.
Scientific Research Applications
Toll-Like Receptor Agonist
9-oxo-N-(3-pyridinylmethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxamide has been identified as a Toll-like Receptor 2 (TLR2) agonist. Researchers found that its analogues induce chemokines and cytokines in a TLR2-dependent manner, indicating potential as vaccine adjuvants (Hu et al., 2018).
Antibacterial Properties
The compound exhibits strong antibacterial properties. It was tested for its effectiveness against various bacterial strains, showing potential as a new remedy for hypertension (Shishkina et al., 2018). Additionally, other studies have synthesized similar pyridoquinolone derivatives with antibacterial activities, further supporting its potential in antimicrobial treatments (Patel & Pathak, 2012).
Antimycobacterial Activity
Novel ofloxacin derivatives, closely related to 9-oxo-N-(3-pyridinylmethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxamide, have shown significant in vitro and in vivo antimycobacterial activities, particularly against Mycobacterium tuberculosis (Dinakaran et al., 2008).
Diuretic Properties
A closely related compound, 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has been noted for its diuretic properties. This indicates potential applications of 9-oxo-N-(3-pyridinylmethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxamide in treatments related to fluid retention or hypertension (Ukrainets et al., 2011).
Potential Use in Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition
3-Quinoline carboxamides, closely related to the compound , have been identified as potent and selective inhibitors of ATM kinase, suggesting potential therapeutic applications in conditions related to DNA damage response (Degorce et al., 2016).
Antitubercular Activity
Research has also identified 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid N-R-amides, closely related to the compound, as having significant antitubercular activities, indicating potential applications in tuberculosis treatment (Ukrainets et al., 2008).
properties
Product Name |
9-oxo-N-(3-pyridinylmethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxamide |
---|---|
Molecular Formula |
C18H15N3O4 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
9-oxo-N-(pyridin-3-ylmethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxamide |
InChI |
InChI=1S/C18H15N3O4/c22-17-12-6-15-16(25-5-4-24-15)7-14(12)20-10-13(17)18(23)21-9-11-2-1-3-19-8-11/h1-3,6-8,10H,4-5,9H2,(H,20,22)(H,21,23) |
InChI Key |
BMCGIWXTTHMTSP-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=C3C(=C2)NC=C(C3=O)C(=O)NCC4=CN=CC=C4 |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)NC=C(C3=O)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.